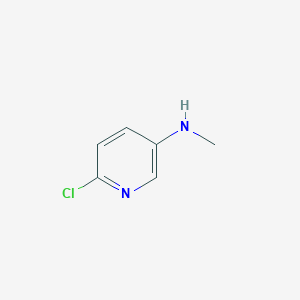
6-Chloro-N-methylpyridin-3-amine
Cat. No. B053841
M. Wt: 142.58 g/mol
InChI Key: LFRYVKXHKZPNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05214152
Procedure details


To 5.0 g (0.039 mole) of 5-amino-2-chloropyridine was added 40 ml of ethyl orthoformate and the mixture was refluxed for 5 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in 50 ml of EtOH. After addition of 1.8 g of sodium borohydride, the mixture was stirred at 70°-80° C. for 3 hours. The reaction mixture was concentrated and after addition of 50 ml of iced water and 5 ml of concentrated hydrochloric acid, the mixture was adjusted to pH 7-8 with NaHCO3 and extracted with AcOEt (50 ml×3). The AcOEt layers were pooled, washed with water and dried over MgSO4. The AcOEt was distilled off and hexane was added to the crystalline residue. The crystals are collected by filtration, washed with hexane and dried to give 5.1 g of the title compound as white crystals.

Name
ethyl orthoformate
Quantity
40 mL
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:9]([O-])([O-])OCC>>[Cl:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH3:9])=[CH:7][N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=NC1)Cl
|
|
Name
|
ethyl orthoformate
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)([O-])[O-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 70°-80° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 5 hours
|
|
Duration
|
5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 50 ml of EtOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of 1.8 g of sodium borohydride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition of 50 ml of iced water and 5 ml of concentrated hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with AcOEt (50 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The AcOEt was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hexane was added to the crystalline residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals are collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
